molecular formula C13H18O4 B583879 6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol CAS No. 79494-95-4

6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol

Cat. No.: B583879
CAS No.: 79494-95-4
M. Wt: 238.283
InChI Key: KODWKCTWEHBMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWKCTWEHBMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CO1)COCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708304
Record name {6-[(Benzyloxy)methyl]-1,4-dioxan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79494-95-4
Record name {6-[(Benzyloxy)methyl]-1,4-dioxan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

108 g of benzyl alcohol (1.0 mole) is stirred under a nitrogen atmosphere at room temperature and 0.4 g of sodium is added to the mixture and stirring continued for 2-1/2 hours. Then 13.1 g of 2,2'-(oxybismethylene)bisoxirane (0.1 mole) is added and the mixture then heated to reflux for 18 hours. The mixture is then cooled to room temperature and with stirring is poured into 350 ml of water. The aqueous mixture is extracted with 2×200 ml portions of chloroform, the CHCl3 extracts are combined and dried over anhydrous sodium sulfate. The CHCl3 is removed in vacuo and the resulting yellow oil then vacuum distilled through a 10 cm vigreux column. The fraction distilling at 150°-154° @0.4 mm is collected yielding 4.8 g (20%) of the above compound.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
20%

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